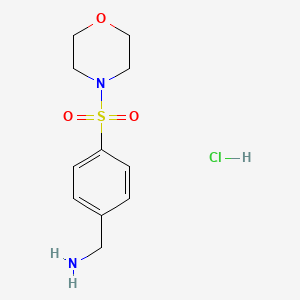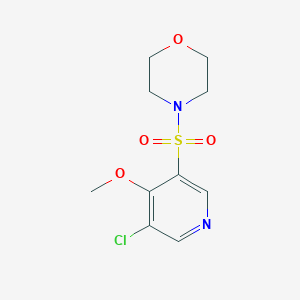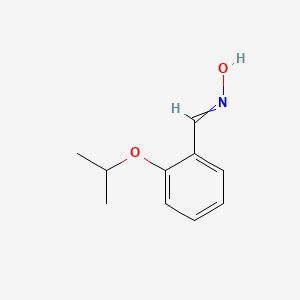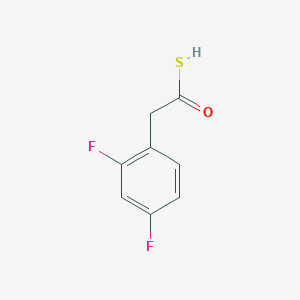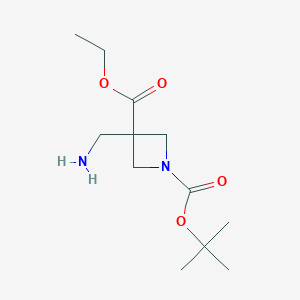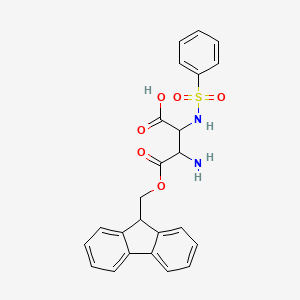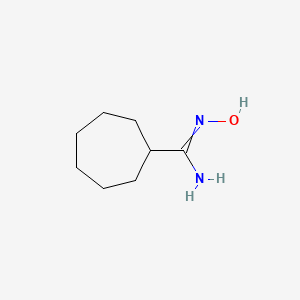
5-Hydrazinylpicolinonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazinylpicolinonitrile dihydrochloride is a chemical compound with the molecular formula C6H6N4·2HCl. It is a derivative of picolinonitrile, featuring a hydrazinyl group at the 5-position. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylpicolinonitrile dihydrochloride typically involves the reaction of picolinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylpicolinonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
5-Hydrazinylpicolinonitrile dihydrochloride is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Hydrazinylpicolinonitrile dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminopicolinonitrile: Similar structure but with an amino group instead of a hydrazinyl group.
5-Hydrazinylpyridine: Similar structure but lacks the nitrile group.
5-Hydrazinyl-2-methylpyridine: Similar structure with a methyl group at the 2-position.
Uniqueness
5-Hydrazinylpicolinonitrile dihydrochloride is unique due to the presence of both the hydrazinyl and nitrile functional groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C6H8Cl2N4 |
|---|---|
Molecular Weight |
207.06 g/mol |
IUPAC Name |
5-hydrazinylpyridine-2-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-3-5-1-2-6(10-8)4-9-5;;/h1-2,4,10H,8H2;2*1H |
InChI Key |
DAXLQVINLWRAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NN)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)
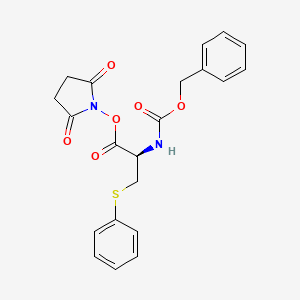

![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)
